molecular formula C9H5BrCl2N2 B13043723 8-Bromo-2,4-dichloro-6-methylquinazoline

8-Bromo-2,4-dichloro-6-methylquinazoline

Cat. No.: B13043723
M. Wt: 291.96 g/mol
InChI Key: BGLMHRXUQYIFIG-UHFFFAOYSA-N
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Description

8-Bromo-2,4-dichloro-6-methylquinazoline is a synthetic organic compound with the molecular formula C9H5BrCl2N2. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2,4-dichloro-6-methylquinazoline typically involves the bromination and chlorination of a quinazoline precursor. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperature and pressure to ensure selective halogenation at the desired positions on the quinazoline ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogenation reactions using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing the environmental impact of the halogenation process .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2,4-dichloro-6-methylquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

8-Bromo-2,4-dichloro-6-methylquinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-2,4-dichloro-6-methylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromo-2,4-dichloroquinazoline
  • 6-Methylquinazoline
  • 2,4-Dichloroquinazoline

Uniqueness

8-Bromo-2,4-dichloro-6-methylquinazoline is unique due to its specific halogenation pattern and methyl substitution, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C9H5BrCl2N2

Molecular Weight

291.96 g/mol

IUPAC Name

8-bromo-2,4-dichloro-6-methylquinazoline

InChI

InChI=1S/C9H5BrCl2N2/c1-4-2-5-7(6(10)3-4)13-9(12)14-8(5)11/h2-3H,1H3

InChI Key

BGLMHRXUQYIFIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)Br)N=C(N=C2Cl)Cl

Origin of Product

United States

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